molecular formula C3H6ClNO2 B12651229 Propane, chloronitro- CAS No. 37809-02-2

Propane, chloronitro-

Cat. No.: B12651229
CAS No.: 37809-02-2
M. Wt: 123.54 g/mol
InChI Key: FPJNQQRSBJPGHM-VKHMYHEASA-N
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Description

Propane, chloronitro-: is an organic compound with the molecular formula C₃H₆ClNO₂ . It is a derivative of propane where one hydrogen atom is replaced by a chlorine atom and another by a nitro group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Chloropropane: One common method involves the nitration of chloropropane using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the process.

    Chlorination of Nitropropane: Another method involves the chlorination of nitropropane using chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction is usually carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: Industrial production of propane, chloronitro- often involves continuous flow reactors where the nitration or chlorination reactions can be carefully controlled. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Propane, chloronitro- can undergo oxidation reactions, often leading to the formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Reduction of the nitro group can yield amines, which are valuable intermediates in organic synthesis.

    Substitution: The chlorine atom in propane, chloronitro- can be substituted by other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.

Major Products:

    Oxidation: Aldehydes, ketones, and carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted propane derivatives depending on the nucleophile used.

Scientific Research Applications

Propane, chloronitro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving nitro compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of propane, chloronitro- involves its reactivity due to the presence of both the chlorine and nitro groups. The nitro group is electron-withdrawing, making the carbon atom it is attached to more electrophilic and susceptible to nucleophilic attack. The chlorine atom can be easily substituted, allowing for the formation of various derivatives. These properties make it a versatile compound in organic synthesis.

Comparison with Similar Compounds

    Chloronitromethane: Similar in structure but with a shorter carbon chain.

    Chloronitroethane: Has one less carbon atom than propane, chloronitro-.

    Nitropropane: Lacks the chlorine atom but has a similar nitro group.

Uniqueness: Propane, chloronitro- is unique due to the combination of both chlorine and nitro groups on a propane backbone. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.

Properties

CAS No.

37809-02-2

Molecular Formula

C3H6ClNO2

Molecular Weight

123.54 g/mol

IUPAC Name

(2S)-1-chloro-2-nitropropane

InChI

InChI=1S/C3H6ClNO2/c1-3(2-4)5(6)7/h3H,2H2,1H3/t3-/m0/s1

InChI Key

FPJNQQRSBJPGHM-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](CCl)[N+](=O)[O-]

Canonical SMILES

CC(CCl)[N+](=O)[O-]

Origin of Product

United States

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